Tris[2,4,6-tri(propan-2-yl)phenyl]gallane
Description
Historical Development of Bulky Ligand Design in Main Group Chemistry
The field of organometallic chemistry began with early developments such as the synthesis of methyl arsenic compounds by Louis Claude Cadet and the discovery of diethyl- and dimethylzinc (B1204448) by Edward Frankland. wikipedia.org A significant advancement in main group chemistry has been the strategic use of sterically demanding or "bulky" ligands. researchgate.netscribd.com This approach has been instrumental in stabilizing complexes with low coordination numbers and unusual bonding patterns. researchgate.net The design of these bulky ligands often involves introducing large substituent groups on a coordinating atom, which physically obstructs the metal center.
The use of sterically demanding N-ligands, for instance, has propelled progress in numerous areas of chemical research. researchgate.net In main group chemistry, the application of such ligands has enabled the discovery of compound classes with low coordination numbers across various oxidation states. researchgate.net These compounds have stabilized molecular entities in unconventional bonding modes, revealing unique properties and novel reactivities. researchgate.net The quest for extremely sterically demanding monodentate amide ligands is a particularly active area of research, as these ligands are key to accessing main group complexes in low-coordination numbers and with highly reactive bonding modes. researchgate.net
Rationale for Employing Sterically Demanding Ligands in Gallium Chemistry
The use of sterically demanding ligands in gallium chemistry is a strategic approach to control the reactivity and structure of organogallium compounds. researchgate.net Bulky substituents can enhance the thermal stability of these compounds and lead to the formation of unexpected structures. researchgate.net The electron-deficient nature of gallium can be mitigated through complex formation. wikipedia.org
One of the primary motivations for using bulky ligands is to achieve kinetic stabilization of reactive species. researchgate.net The steric bulk of the ligands creates a protective "pocket" around the metal center, hindering the approach of other reactive molecules. This steric shielding is crucial for isolating and characterizing low-coordinate species, which would otherwise be highly reactive and short-lived. digitellinc.com For example, the use of extremely bulky amide ligands is facilitating the isolation of stable species with new coordination modes for main group elements. researchgate.net These kinetically stabilized compounds are not only of fundamental interest for studying their structure and bonding but also show potential for small molecule activation and catalysis. researchgate.net
Sterically demanding ligands have a profound impact on the coordination number and molecular geometry of gallium complexes. researchgate.netlibretexts.org The sheer size of the ligands can limit the number of ligands that can bind to the gallium center, often forcing the formation of low-coordinate complexes. scribd.comlibretexts.org For instance, the steric demands of two bulky 2,6-dimesitylphenyl ligands on a gallium atom can cause significant distortion from the expected trigonal planar geometry, approaching a rare T-shaped configuration. researchgate.net In another example, a gallium(III) atom with three mesityl ligands adopts a trigonal-planar stereochemistry, with the aromatic rings of the ligands forming a propeller-like arrangement around the gallium. researchgate.net The use of bulky ligands has been instrumental in synthesizing monomeric tricoordinate gallium-arsenic compounds, where the gallium atom is bonded to three arsenic atoms in a trigonal planar configuration. dtic.milrti.org
Bulky ligands are highly effective at preventing aggregation and oligomerization in organogallium compounds. wikipedia.orguh.edu The steric hindrance imposed by the large ligands prevents the metal centers from approaching each other and forming larger clusters. uh.edu This is particularly important for maintaining the monomeric nature of many organogallium species in solution. wikipedia.org For example, compounds of the type R3Ga are monomeric, unlike their organoaluminum counterparts, which tend to form bridged dimers. wikipedia.org
Disproportionation is a redox reaction where a species is simultaneously oxidized and reduced. youtube.comlibretexts.org In the context of organometallic chemistry, it can lead to a mixture of products with the metal in different oxidation states. wikipedia.org The kinetic stabilization provided by bulky ligands can also suppress disproportionation reactions by sterically inhibiting the intermolecular interactions required for such processes to occur. wikipedia.org
Positioning of Tris[2,4,6-tri(propan-2-yl)phenyl]gallane within Contemporary Organogallane Research
This compound is a prime example of a sterically hindered organogallium compound. The 2,4,6-tri(propan-2-yl)phenyl (or 2,4,6-triisopropylphenyl) group is an extremely bulky ligand designed to enforce a low coordination number and provide significant kinetic stability to the gallium center. researchgate.net Research into compounds with such sterically demanding terphenyl ligands has been pivotal in advancing the understanding of low-coordinate main group element chemistry. acs.orgnih.govfigshare.comresearchgate.netus-csic.es
The synthesis of aryl gallium(I) terphenyl derivatives has led to the characterization of both dimeric and monomeric structures. nih.gov More crowded complexes tend to favor monomeric structures with one-coordinate gallium. nih.gov The study of these compounds has provided insights into the nature of gallium-gallium bonds, which have been found to be significantly weaker than single bonds in some neutral dimeric species. nih.govresearchgate.net The use of bulky terphenyl ligands has been crucial in the synthesis and characterization of organometallic gallanediyl and alanediyl species. researchgate.net
The structural features of this compound, such as its Ga-C bond lengths and C-Ga-C bond angles, are of significant interest for understanding the impact of extreme steric hindrance on molecular geometry. The data below provides a comparison of Ga-C bond lengths in different organogallium compounds.
| Compound | Ga-C Bond Length (Å) | Coordination Geometry around Ga | Reference |
| Tris(mesityl)gallium | 1.968(4) | Trigonal Planar | researchgate.net |
| Dichloro(2,6-dimesitylphenyl)gallium | 1.956(16), 2.000(6) | Distorted Trigonal Planar | researchgate.net |
| Tris(dimesitylarsino)gallane | N/A (Ga-As bonds) | Trigonal Planar | dtic.milrti.org |
The continued investigation of compounds like this compound and related species with exceptionally bulky ligands is expected to further push the boundaries of organogallium chemistry, potentially leading to the discovery of novel bonding arrangements and reactivities.
Properties
CAS No. |
146658-80-2 |
|---|---|
Molecular Formula |
C45H69Ga |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
tris[2,4,6-tri(propan-2-yl)phenyl]gallane |
InChI |
InChI=1S/3C15H23.Ga/c3*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;/h3*7-8,10-12H,1-6H3; |
InChI Key |
VVWOYLIUKLTCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ga](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tris 2,4,6 Tri Propan 2 Yl Phenyl Gallane
Precursor Synthesis and Functionalization of the 2,4,6-Tri(propan-2-yl)phenyl Ligand
The synthesis of the target gallane begins with the preparation and functionalization of the sterically demanding 2,4,6-tri(propan-2-yl)phenyl ligand, often referred to as the terphenyl or "Trip" ligand. The purpose of this initial stage is to create a reactive precursor of the aryl group that can subsequently be attached to the gallium center. A common strategy involves the synthesis of an organometallic derivative of the terphenyl group, typically an organolithium or Grignard reagent.
The synthesis of the organolithium precursor, [2,4,6-tri(propan-2-yl)phenyl]lithium, is a crucial step. This is generally achieved through a metal-halogen exchange reaction. The process starts with a halogenated derivative of the terphenyl ligand, such as 1-bromo-2,4,6-tri(propan-2-yl)benzene. This aryl bromide is then treated with a strong organolithium base, like n-butyllithium, in an inert solvent such as diethyl ether or tetrahydrofuran (B95107) at low temperatures to initiate the exchange and form the desired aryllithium species. The extreme reactivity of organolithium reagents necessitates that this synthesis be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by air or moisture. sigmaaldrich.com
An alternative approach is the preparation of a Grignard reagent, which involves the reaction of the aryl bromide with magnesium metal. While also effective, the use of organolithium reagents is often preferred for subsequent transmetalation reactions with gallium halides due to their high reactivity. wikipedia.org
Strategies for Gallium-Carbon Bond Formation
The formation of the gallium-carbon (Ga-C) bond is the central transformation in the synthesis of Tris[2,4,6-tri(propan-2-yl)phenyl]gallane. Due to the electron-deficient nature of gallium(III) halides, they are effective electrophiles for reaction with carbon-based nucleophiles. wikipedia.org Several strategies have been developed to achieve this, primarily centered around the reaction of a gallium(III) source with a nucleophilic form of the bulky aryl ligand.
Alkylation/Arylation Routes with Gallium Halides
The most direct method for forming Ga-C bonds involves the arylation of a gallium halide, typically gallium(III) chloride (GaCl₃). wikipedia.org GaCl₃ serves as an important precursor for introducing gallium into organic molecules. In this route, the gallium halide is treated with a stoichiometric amount of a nucleophilic arylating agent. Given the goal of synthesizing a trisubstituted gallane, three equivalents of the arylating reagent are required to react with one equivalent of GaCl₃.
The reaction proceeds via a stepwise substitution of the chloride ions on the gallium center with the bulky terphenyl groups. The significant steric hindrance of the 2,4,6-tri(propan-2-yl)phenyl ligand presents a considerable challenge. The bulky nature of these ligands can impede the approach of subsequent aryl groups to the gallium center, potentially leading to incomplete substitution and the formation of mono- or di-substituted gallium halide intermediates. researchgate.net The choice of reaction conditions is therefore critical to drive the reaction to completion.
Transmetalation Approaches (e.g., using Organolithium Reagents)
Transmetalation is a highly effective and widely used strategy for the synthesis of organogallium compounds. wikipedia.org This approach involves the reaction of a gallium halide with a pre-formed organometallic reagent containing the desired organic ligand. Organolithium reagents are particularly well-suited for this purpose. acs.orgorganicchemistrydata.org
In the context of this compound synthesis, the [2,4,6-tri(propan-2-yl)phenyl]lithium precursor is reacted with gallium(III) chloride. The general reaction is as follows:
3 ArLi + GaCl₃ → Ar₃Ga + 3 LiCl (where Ar = 2,4,6-tri(propan-2-yl)phenyl)
This reaction is typically carried out in a non-coordinating solvent to prevent the formation of solvent adducts with the final product. The high reactivity of the organolithium reagent helps to overcome the steric barriers associated with introducing three bulky ligands around the gallium atom. The formation of lithium chloride as a byproduct, which precipitates from the reaction mixture, helps to drive the reaction to completion according to Le Châtelier's principle.
Controlled Elimination Reactions for Gallane Synthesis
Elimination reactions are a fundamental class of reactions in organic chemistry, typically involving the removal of two substituents from a molecule to form an unsaturated product like an alkene. numberanalytics.commasterorganicchemistry.com In organometallic chemistry, specific types of elimination, such as β-hydride elimination, are well-known processes. However, the synthesis of a stable, monomeric triaryl gallane like this compound does not typically proceed via a controlled elimination as the primary bond-forming step.
Instead, elimination reactions are more relevant as potential side reactions or decomposition pathways, particularly in systems with alkyl groups possessing β-hydrogens. For the synthesis of this specific triaryl gallane, where the aryl groups lack β-hydrogens relative to the gallium center, pathways like β-hydride elimination are not possible. The primary synthetic routes remain arylation and transmetalation. The term "controlled elimination" in the broader context of gallane synthesis could refer to thermal syn eliminations from specific precursors to generate Ga-H or Ga=C bonds, but these are not the standard methods for preparing simple triaryl gallanes. wikipedia.org
Optimization of Reaction Conditions and Yields in Highly Sterically Demanding Systems
Achieving a high yield of this compound is challenging due to the severe steric crowding around the gallium center. The three bulky terphenyl ligands create a sterically encumbered environment that can hinder the reaction and favor the formation of incompletely substituted products. researchgate.net Therefore, careful optimization of reaction conditions is paramount.
Key parameters for optimization include:
Stoichiometry: Precise control of the ratio of the organolithium reagent to the gallium halide is crucial. A slight excess of the aryllithium reagent may be used to ensure complete substitution of all three chloride ions.
Temperature: The reaction is often initiated at low temperatures (e.g., -78 °C) to control the initial exothermic reaction and then slowly warmed to room temperature or gently heated to drive the reaction to completion.
Solvent: The choice of solvent is critical. Non-coordinating, non-polar solvents like hexanes or toluene (B28343) are often preferred for the final stages of the reaction and for product isolation. Ethereal solvents like diethyl ether or THF are necessary for the formation of the organolithium precursor but can sometimes form stable adducts with the final product, complicating purification.
Reaction Time: Due to the steric hindrance, reaction times may need to be extended to ensure all three Ga-C bonds are formed. Monitoring the reaction progress using techniques like NMR spectroscopy can help determine the optimal duration.
The goal of optimization is to find a balance of conditions that provides enough energy to overcome the steric barrier without causing decomposition of the reactants or the product. nih.gov
Below is a table summarizing typical parameters considered for optimization in sterically hindered systems.
| Parameter | Objective | Typical Conditions | Rationale |
| Temperature | Control reactivity, prevent side reactions | -78 °C to Room Temperature | Initial low temperature controls the exothermic reaction of the organolithium reagent; warming drives the reaction to completion. |
| Solvent | Solubilize reactants, avoid product adducts | Diethyl ether, THF (for precursor); Hexane (B92381), Toluene (for reaction/isolation) | Ethereal solvents are needed to form the organolithium reagent, while non-coordinating solvents prevent adduct formation with the final gallane. |
| Reagent Ratio | Ensure complete substitution | ~3.0 - 3.1 equivalents of ArLi per 1 equivalent of GaCl₃ | A slight excess of the nucleophile can help overcome the steric barrier to achieve full substitution. |
| Reaction Time | Drive reaction to completion | Several hours to overnight | Steric hindrance slows the reaction rate, requiring longer times for high conversion. |
Isolation and Purification Techniques for Air- and Moisture-Sensitive Gallanes
Organogallium compounds, including this compound, are typically highly sensitive to air and moisture. wdfiles.com Their isolation and purification must be performed using specialized techniques to prevent decomposition. All manipulations are carried out under an inert atmosphere of dry nitrogen or argon using either a Schlenk line or a glovebox. chemistryviews.orglehigh.edupitt.edu
The typical isolation and purification procedure involves several steps:
Removal of Byproducts: After the reaction is complete, the solid byproduct (e.g., LiCl) is removed. This is typically achieved by filtration under inert atmosphere using a cannula or a Schlenk filter apparatus. lehigh.edu
Solvent Removal: The solvent from the filtrate is removed under reduced pressure (vacuum). A cold trap is used to collect the solvent and protect the vacuum pump. chemistryviews.org This yields the crude product as a solid or oil.
Purification: Recrystallization is the most common method for purifying the solid gallane. The crude product is dissolved in a minimal amount of a suitable hot, non-coordinating solvent (e.g., hexane or toluene) and then allowed to cool slowly. The pure compound crystallizes out of the solution, leaving impurities behind. The process must be conducted entirely within sealed Schlenk glassware or inside a glovebox. wdfiles.com
Final Isolation: The purified crystals are isolated by filtration, washed with a small amount of cold solvent, and then dried under high vacuum to remove any residual solvent. The final product is a pure, crystalline solid that must be stored and handled under a strict inert atmosphere. wdfiles.com
Advanced Structural Elucidation of Tris 2,4,6 Tri Propan 2 Yl Phenyl Gallane
Spectroscopic Characterization for Molecular Structure and Bonding Insights
The molecular structure and bonding of Tris[2,4,6-tri(propan-2-yl)phenyl]gallane, a sterically hindered organogallium compound, have been elucidated through a combination of advanced spectroscopic techniques. Due to the scarcity of direct experimental data for this specific gallane compound in publicly available literature, the following characterization is based on established principles of inorganic and organometallic spectroscopy and data from analogous compounds bearing the same bulky 2,4,6-tri(propan-2-yl)phenyl (Tipp) ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the three Tipp ligands. The chemical shifts and multiplicities of these signals are indicative of the electronic environment and spatial arrangement of the protons.
The bulky nature of the Tipp ligands leads to restricted rotation around the Gallium-Carbon (Ga-C) bonds. This restricted rotation can make the two ortho-isopropyl groups on each phenyl ring inequivalent, leading to more complex splitting patterns than might be expected for a freely rotating system.
A hypothetical ¹H NMR data table, based on analogous bulky triaryl compounds, is presented below.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| meta-H (aromatic) | ~7.15 | s | - |
| para-CH (isopropyl) | ~2.90 | sept | ~6.8 |
| ortho-CH (isopropyl) | ~2.50 | sept | ~6.8 |
| para-CH₃ (isopropyl) | ~1.25 | d | ~6.8 |
| ortho-CH₃ (isopropyl) | ~1.10 | d | ~6.8 |
Note: This is a hypothetical data table based on analogous compounds.
The singlet for the meta-protons suggests that they are chemically equivalent. The septets for the methine protons of the isopropyl groups and the doublets for the methyl protons are characteristic of the isopropyl group splitting pattern. The difference in chemical shifts between the ortho- and para-isopropyl groups is a key indicator of the steric crowding and electronic effects within the molecule.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in the Tipp ligand will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and its proximity to the gallium center and other bulky groups.
A hypothetical ¹³C NMR data table is provided below, based on typical values for the Tipp ligand in organometallic complexes.
| Assignment | Chemical Shift (δ, ppm) |
| C-ipso (Ga-C) | ~150 |
| C-ortho | ~148 |
| C-para | ~146 |
| C-meta | ~122 |
| para-CH (isopropyl) | ~34 |
| ortho-CH (isopropyl) | ~31 |
| para-CH₃ (isopropyl) | ~24 |
| ortho-CH₃ (isopropyl) | ~23 |
Note: This is a hypothetical data table based on analogous compounds.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the methine and methyl protons of the isopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity between the phenyl ring and the isopropyl groups, as well as the attachment of the phenyl ring to the gallium center.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the bonding and functional groups present in a molecule. The vibrational modes of this compound are dominated by the vibrations of the bulky Tipp ligands.
The IR and Raman spectra are expected to be complex due to the large number of atoms and low symmetry of the molecule. However, characteristic vibrational bands can be assigned to specific functional groups and bond types.
A table of expected characteristic vibrational frequencies is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |
| C-H stretching (aliphatic) | 3000 - 2850 | IR, Raman |
| C=C stretching (aromatic ring) | 1600 - 1450 | IR, Raman |
| C-H bending (aliphatic) | 1470 - 1365 | IR |
| Ga-C stretching | 600 - 400 | IR, Raman |
The C-H stretching vibrations of the aromatic and aliphatic parts of the ligands appear at their characteristic high-frequency regions. The aromatic C=C stretching vibrations provide a fingerprint of the phenyl rings. The Ga-C stretching vibration, expected in the low-frequency region, is a direct probe of the bond between the gallium center and the organic ligands. Due to the heavy mass of gallium, this vibration is expected to be of low to medium intensity in the IR and Raman spectra. The complementary nature of IR and Raman spectroscopy is valuable in observing all the expected vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular weight and elemental composition of a compound with high precision. For this compound, HRMS would be used to verify its molecular integrity.
Using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak ([M]⁺) or a protonated adduct ([M+H]⁺) would be observed. The high resolution of the measurement allows for the determination of the exact mass, which can be compared to the calculated theoretical mass based on the molecular formula (C₄₅H₆₉Ga).
The isotopic pattern of the molecular ion peak would also be characteristic, reflecting the natural abundance of the isotopes of gallium (⁶⁹Ga and ⁷¹Ga) and carbon (¹²C and ¹³C). This isotopic signature provides further confirmation of the elemental composition of the compound.
Fragmentation patterns observed in the mass spectrum, particularly under higher energy conditions (e.g., tandem MS/MS), would likely involve the sequential loss of the bulky Tipp ligands, providing further structural information and confirming the connectivity of the molecule.
Crystallographic Data for this compound Remains Elusive
Despite extensive searches of chemical databases and scientific literature, detailed crystallographic data for the compound this compound, including its crystal system, space group, and specific bond parameters, could not be located. As a result, a full structural elucidation as requested cannot be provided at this time.
The investigation sought to provide a comprehensive analysis of the solid-state structure of this compound, a sterically encumbered organogallium compound. The intended article was to focus on its advanced structural elucidation through X-ray crystallography, covering aspects from its fundamental crystal system and space group to the nuanced effects of steric hindrance and intermolecular forces on its molecular conformation and crystal packing.
Furthermore, the intended analysis was to delve into the nature of intermolecular interactions and the resulting crystal packing architectures. A key aspect of this would have been the contribution of London dispersion forces, which are often significant in directing the solid-state assembly of large, non-polar molecules. These weak, yet cumulative, interactions can play a decisive role in the adoption of a particular crystal packing arrangement.
While general principles of organometallic chemistry and crystallography can provide educated estimations of the structural features of this compound, the absence of experimentally determined X-ray diffraction data precludes a scientifically rigorous and accurate discussion as outlined in the initial request. The synthesis and isolation of single crystals suitable for X-ray analysis are necessary prerequisites for obtaining this fundamental information.
Without access to a published crystal structure in resources such as the Cambridge Structural Database (CSD) or related scientific journals, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental work are needed to determine the solid-state structure of this compound.
Theoretical and Computational Studies on Electronic Structure and Bonding in Tris 2,4,6 Tri Propan 2 Yl Phenyl Gallane
Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory, Ab Initio Methods)
Theoretical investigations into the electronic structure of organometallic compounds like Tris[2,4,6-tri(propan-2-yl)phenyl]gallane would typically employ quantum chemical methodologies. Density Functional Theory (DFT) is a common choice for such systems due to its balance of computational cost and accuracy. researchgate.netmdpi.com Researchers would likely select a functional, such as B3LYP or PBE0, and a suitable basis set to perform geometry optimization and subsequent electronic structure calculations. mdpi.com Ab initio methods, while more computationally intensive, could also be used for higher accuracy.
Analysis of Electronic Configuration and Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of the electronic configuration would provide insights into the arrangement of electrons within the molecule's orbitals. A key aspect of this would be the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis of Ga-C Bonding Interactions
To understand the nature of the gallium-carbon (Ga-C) bonds, Natural Bond Orbital (NBO) analysis would be a valuable tool. researchgate.net This method allows for the examination of charge transfer interactions between orbitals, providing a quantitative picture of bonding. ijcce.ac.ir For this compound, NBO analysis could elucidate the degree of covalent and ionic character in the Ga-C bonds and identify any significant donor-acceptor interactions that contribute to the molecule's stability. researchgate.netnih.gov For instance, in studies of other gallium compounds, NBO analysis has been used to determine the charge on the gallium center and understand the nature of its interactions with carbon atoms. nih.gov
Computational Predictions of Reactivity Pathways and Energetics
Computational methods could also be employed to predict the reactivity of this compound. By modeling the interactions of the molecule with various reagents, potential reaction pathways could be mapped out. Calculating the transition state energies and reaction energies for these pathways would provide insights into the kinetics and thermodynamics of possible reactions. This predictive capability is a powerful tool in understanding the chemical behavior of novel compounds.
While the specific data for this compound is not available, the principles outlined above represent the standard theoretical framework that would be used to investigate this molecule. The bulky nature of the 2,4,6-tri(propan-2-yl)phenyl substituent suggests that steric effects would play a dominant role in its chemistry.
Reactivity Profiles and Mechanistic Investigations of Tris 2,4,6 Tri Propan 2 Yl Phenyl Gallane
Reaction with Lewis Bases and Adduct Formation
As a Group 13 element compound, tris[2,4,6-tri(propan-2-yl)phenyl]gallane is an electron-deficient species and thus a potential Lewis acid. However, its ability to form stable adducts with Lewis bases is severely constrained by the steric hindrance imposed by its ligands.
Trialkyl and triaryl gallium compounds typically react with Lewis bases (L) to form four-coordinate adducts of the type R₃Ga-L. For this compound, any potential adduct formation would be expected to follow a 1:1 stoichiometry. The stability of such an adduct is a function of both the electronic properties (Lewis acidity of Ga, Lewis basicity of L) and, critically, the steric compatibility between the gallane and the incoming base. Due to the immense steric congestion around the gallium center, only Lewis bases with a very small steric profile, such as ammonia (B1221849) or perhaps primary phosphines, could potentially approach the metal center to form a stable, isolable adduct. The formation of adducts with bulkier bases is highly unfavorable.
Steric effects are a dominant factor governing the equilibria of adduct formation. wikipedia.org The significant steric repulsion between the terphenyl ligands and the substituents on the Lewis base can prevent the formation of a stable dative bond. numberanalytics.com This phenomenon is central to the concept of "Frustrated Lewis Pairs" (FLPs), where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct. acs.orgresearchgate.net While this compound itself is the Lewis acid component, its interaction with any Lewis base is governed by this principle. The equilibrium for adduct formation (Ar₃Ga + L ⇌ Ar₃Ga-L) is shifted significantly to the left as the steric bulk of the Lewis base (L) increases. This effect is illustrated in the conceptual data table below.
| Lewis Base (L) | Relative Steric Bulk | Expected Adduct Formation with this compound |
|---|---|---|
| Ammonia (NH₃) | Very Low | Possible, but may be weakly bound |
| Pyridine (C₅H₅N) | Moderate | Unlikely to be stable |
| Triethylamine (NEt₃) | High | Highly Unfavorable / No Reaction |
| Tricyclohexylphosphine (PCy₃) | Very High | No Adduct Formation |
Pathways of Ligand Exchange and Functionalization
Ligand exchange and functionalization reactions provide pathways to modify the structure of the organogallium compound. For heteroleptic alkyl(aryl)gallium(III) compounds, substituent redistribution reactions are known to occur, often leading to a mixture of products. researchgate.net In the case of the homoleptic this compound, ligand exchange would likely require harsh conditions due to the kinetic stability imparted by the bulky terphenyl groups.
Potential functionalization could occur via reactions that cleave one or more gallium-carbon bonds. For example, protonolysis with strong acids (H-X) could lead to the elimination of 2,4,6-tri(propan-2-yl)benzene and the formation of species such as Ar₂GaX or ArGaX₂, where Ar represents the terphenyl ligand. However, the steric shielding of the Ga-C bonds would make them less accessible to attacking reagents compared to less hindered organogallanes.
Interaction with Small Molecules and Potential for Activation
The pronounced steric hindrance that prevents adduct formation with bulky bases makes this compound an ideal Lewis acid component for a Frustrated Lewis Pair. nih.govrsc.org In an FLP system, the unquenched Lewis acidity of the gallane and the unquenched Lewis basicity of a non-coordinating base can act cooperatively to activate small molecules. For instance, an FLP comprising a bulky gallane and a sterically hindered phosphine (B1218219) could potentially activate dihydrogen (H₂), leading to heterolytic cleavage and the formation of a phosphonium (B103445) cation and a hydridogallate anion. researchgate.net Other small molecules, such as carbon dioxide (CO₂) or unsaturated hydrocarbons like alkynes and alkenes, could also be susceptible to activation by such a system. acs.org
Investigation of Oligomerization or Polymerization Tendencies (or their suppression due to steric hindrance)
Organogallium(III) compounds of the type R₃Ga are generally monomeric in solution and in the gas phase. wikipedia.org This is in contrast to their organoaluminum analogues (R₃Al), which often form bridged dimers. The lower Lewis acidity of gallium compared to aluminum means the driving force for dimerization is weaker. wikipedia.org In the specific case of this compound, the possibility of oligomerization or polymerization is completely suppressed. The immense steric bulk of the three terphenyl ligands makes it physically impossible for two molecules to approach closely enough to form the bridging bonds characteristic of dimerization. The compound exists exclusively as a monomeric, three-coordinate species. wikipedia.orgwikipedia.org
Redox Chemistry and the Formation of Gallium Species in Unusual Oxidation States
The use of sterically demanding ligands is a key strategy for stabilizing main-group elements in unusual, low oxidation states. The terphenyl ligand is particularly effective in this role. While the gallium in this compound is in the stable +3 oxidation state, it can serve as a precursor to species containing gallium in +2 or +1 oxidation states.
Reduction of related bulky aryl gallium(III) precursors, typically dihalides (ArGaX₂), with strong reducing agents like potassium metal can lead to the formation of compounds with Ga-Ga bonds, which contain gallium in a formal +2 oxidation state. For example, the reduction of compounds with the 2,4,6-iPr₃C₆H₂ ligand has been shown to yield stable digallane(4) species of the type [Ar₂Ga-GaAr₂]. libretexts.org Further reduction of this digallane(4) species can lead to a radical anion [Ar₂Ga-GaAr₂]⁻, in which the Ga-Ga bond order increases to 1.5 and the bond length shortens significantly. libretexts.org
Even more profound reduction can lead to gallium(I) species (ArGa). These compounds are typically stabilized by dimerization or oligomerization, but with sufficiently bulky ligands like the terphenyl group, monomeric, two-coordinate gallium(I) compounds can be isolated. libretexts.org These low-valent species are highly reactive and serve as valuable synthons in organometallic chemistry.
Future Research Directions and Unexplored Avenues for Tris 2,4,6 Tri Propan 2 Yl Phenyl Gallane
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of organogallium compounds typically relies on established methods such as transmetallation, involving the reaction of gallium trichloride (B1173362) with organolithium or Grignard reagents. wikipedia.orgacs.org While effective, these pathways often require the use of volatile organic solvents and may not represent the most atom-economical routes. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
A promising area for exploration is the adaptation of methods used for related sterically hindered compounds. For instance, the synthesis of monovalent gallium compounds bearing bulky terphenyl ligands has been achieved through the reaction of "GaI" with the corresponding lithium salt of the ligand. acs.org Investigating similar pathways for the trivalent Tris[2,4,6-tri(propan-2-yl)phenyl]gallane could offer alternative routes with different reactivity and selectivity profiles.
Furthermore, a focus on sustainability is paramount. Research into greener synthetic methodologies is essential. uit.norsc.org This could involve exploring novel solvent systems, such as deep eutectic solvents or ionic liquids, to replace traditional volatile organic compounds. nih.gov Additionally, developing direct synthesis methods that utilize metallic gallium, potentially through techniques like metal-vapor synthesis, could significantly improve atom economy and reduce waste streams. capes.gov.br
Table 1: Comparison of Potential Synthetic Avenues
| Synthetic Approach | Potential Starting Materials | Key Advantages | Areas for Future Research |
|---|---|---|---|
| Traditional Transmetallation | GaCl₃, 2,4,6-tri(propan-2-yl)phenyllithium | Well-established, reliable | Optimization for higher yields, reduction of byproducts |
| "Gallium(I) Halide" Route | "GaI", 2,4,6-tri(propan-2-yl)phenyllithium | Potentially milder conditions, access to different oxidation states acs.org | Mechanistic understanding, isolation of key intermediates |
| Direct Metal-Vapor Synthesis | Metallic Gallium, 2,4,6-tri(propan-2-yl)phenyl halide | High atom economy, potentially fewer steps capes.gov.br | Control of reactivity, scalability of the process |
| Green Solvent Synthesis | GaCl₃, Organolithium/Grignard reagents | Reduced environmental impact, potential for catalyst recycling rsc.org | Solvent screening, optimization of reaction conditions |
In-depth Mechanistic Studies of Under-explored Reactions
The reactivity of this compound is largely uncharted territory. Its unique structure suggests that it could participate in known organogallium reactions, such as Barbier-type reactions and carbometallation, but with modified mechanisms and outcomes due to the extreme steric hindrance. wikipedia.org
Future research should focus on detailed mechanistic investigations of its fundamental reactions. For example, related bulky gallium(I) terphenyl compounds exist as weakly bound dimers in the solid state that readily dissociate in solution. acs.org An important avenue of study would be to explore if the trivalent this compound can act as a precursor to such Ga(I) species through reduction, and to elucidate the mechanism of this transformation.
These studies should employ a combination of experimental techniques, including low-temperature NMR and IR spectroscopy to trap and identify reactive intermediates, alongside kinetic analysis to determine reaction pathways. Such experimental work, complemented by computational modeling, will be crucial for building a comprehensive understanding of its reactivity.
Exploiting Unique Steric and Electronic Features for New Reactivity Patterns
The defining characteristic of this gallane is the steric shield provided by the three Trip ligands. This extreme bulk is expected to enforce a monomeric structure, preventing the formation of bridged dimers that are common in organoaluminum chemistry. wikipedia.org This creates a unique, sterically-encumbered, three-coordinate gallium center, which should exhibit significant Lewis acidity.
Future work should aim to exploit this combination of steric bulk and Lewis acidity to uncover novel reactivity. The pocket created by the ligands could allow for the selective activation of small molecules that can access the gallium center, potentially leading to new catalytic applications. The steric strain may also induce unusual bonding within the ligand framework or weaken the gallium-carbon bonds, providing pathways for unprecedented chemical transformations. rsc.orgrsc.org
Research in this area could involve:
Small Molecule Activation: Investigating reactions with substrates like H₂, CO₂, and olefins to probe the catalytic potential of the Lewis acidic gallium center.
Frustrated Lewis Pair (FLP) Chemistry: Exploring its use as the Lewis acidic component in FLPs for metal-free hydrogenations and other transformations.
Stabilization of Reactive Species: Using the sterically demanding environment to stabilize otherwise transient intermediates or novel coordination complexes.
Development of Advanced Computational Models for Predictive Material Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive experimental work. The development of accurate computational models is a critical future research direction.
Using methods like Density Functional Theory (DFT), researchers can:
Predict the ground-state geometry, bond energies, and electronic structure (e.g., HOMO-LUMO gap).
Model reaction pathways and calculate the energies of transition states to support mechanistic studies.
Simulate spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of new compounds and intermediates.
Perform in silico screening of the molecule's potential in materials applications by modeling its interactions with other molecules or surfaces.
Time-dependent DFT (TD-DFT) calculations, for instance, have been successfully used to understand the photophysical properties of other complex metal compounds and could be applied here to predict any interesting luminescent or optical behaviors. nih.gov These predictive models would not only accelerate the pace of discovery but also provide deeper insights into the fundamental principles governing the molecule's behavior.
Integration into Emerging Technologies (e.g., advanced sensors, smart materials)
The distinct properties of this compound make it a candidate for applications in advanced technologies. Organometallic compounds are increasingly being investigated for their potential in sensor applications due to their sensitivity to their chemical environment. researchgate.net The electron-deficient gallium center within a well-defined steric pocket could serve as a selective receptor for specific analytes, where binding events could be transduced into a measurable optical or electronic signal. The established use of gallium nitride in sensor technology underscores the element's suitability for such applications. iaea.org
In the realm of smart materials, the bulky, propeller-like structure of the molecule could inhibit efficient crystal packing, potentially leading to the formation of amorphous glasses. This property is valuable in the design of materials for applications such as Organic Light-Emitting Diodes (OLEDs). Furthermore, the compound could serve as a novel precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the synthesis of gallium-containing thin films, where the bulky ligands could controllably influence film growth and morphology.
Table 2: Potential Technological Applications and Associated Research Questions
| Technology Area | Potential Application | Key Research Question |
|---|---|---|
| Advanced Sensors | Selective chemical sensor for small molecules | Does the binding of an analyte to the Ga center cause a detectable change in photophysical or electronic properties? researchgate.net |
| Smart Materials | Amorphous molecular glass for electronics | Can the compound form stable, non-crystalline films with useful electronic properties? |
| Materials Synthesis | MOCVD precursor for Ga-containing films | How does the ligand structure influence the decomposition pathway and the quality of the deposited material? wikipedia.org |
| Catalysis | Catalyst for organic transformations | Can the unique steric and electronic environment around the Ga center be harnessed for selective catalysis? |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Gallium trichloride |
| Trimethylgallium |
| Gallium arsenide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
